molecular formula C19H17F3N4O2 B10997642 2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B10997642
M. Wt: 390.4 g/mol
InChI Key: YHNAKHVGGIIRQN-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The trifluoromethoxyphenyl group can be introduced through nucleophilic substitution reactions, while the pyrrolidinecarboxamide moiety is often added via amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific properties such as enhanced binding affinity, stability, and bioavailability. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H17F3N4O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)28-16-10-4-3-8-14(16)25-18(27)26-11-5-9-15(26)17-23-12-6-1-2-7-13(12)24-17/h1-4,6-8,10,15H,5,9,11H2,(H,23,24)(H,25,27)

InChI Key

YHNAKHVGGIIRQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2OC(F)(F)F)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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